Cas no 2228565-18-0 (1-(1-{(tert-butoxy)carbonylamino}cyclobutyl)cyclopentane-1-carboxylic acid)

1-(1-{(tert-Butoxy)carbonylamino}cyclobutyl)cyclopentane-1-carboxylic acid is a specialized bicyclic compound featuring both a cyclobutyl and cyclopentane ring system, functionalized with a Boc-protected amine and a carboxylic acid group. This structure makes it a valuable intermediate in organic synthesis, particularly for peptide modifications and the construction of constrained scaffolds in medicinal chemistry. The Boc group ensures amine protection under diverse reaction conditions, while the carboxylic acid offers versatility for further derivatization. Its rigid bicyclic framework can enhance conformational stability in target molecules, making it useful for probing structure-activity relationships. Suitable for controlled coupling reactions, this compound is optimized for high-purity applications in pharmaceutical research and development.
1-(1-{(tert-butoxy)carbonylamino}cyclobutyl)cyclopentane-1-carboxylic acid structure
2228565-18-0 structure
商品名:1-(1-{(tert-butoxy)carbonylamino}cyclobutyl)cyclopentane-1-carboxylic acid
CAS番号:2228565-18-0
MF:C15H25NO4
メガワット:283.363304853439
CID:6235346
PubChem ID:165620640

1-(1-{(tert-butoxy)carbonylamino}cyclobutyl)cyclopentane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(1-{(tert-butoxy)carbonylamino}cyclobutyl)cyclopentane-1-carboxylic acid
    • EN300-1887434
    • 1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopentane-1-carboxylic acid
    • 2228565-18-0
    • インチ: 1S/C15H25NO4/c1-13(2,3)20-12(19)16-15(9-6-10-15)14(11(17)18)7-4-5-8-14/h4-10H2,1-3H3,(H,16,19)(H,17,18)
    • InChIKey: GPQLDSKVQLPPJK-UHFFFAOYSA-N
    • ほほえんだ: OC(C1(CCCC1)C1(CCC1)NC(=O)OC(C)(C)C)=O

計算された属性

  • せいみつぶんしりょう: 283.17835828g/mol
  • どういたいしつりょう: 283.17835828g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 401
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 75.6Ų

1-(1-{(tert-butoxy)carbonylamino}cyclobutyl)cyclopentane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1887434-0.1g
1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopentane-1-carboxylic acid
2228565-18-0
0.1g
$817.0 2023-09-18
Enamine
EN300-1887434-1.0g
1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopentane-1-carboxylic acid
2228565-18-0
1g
$928.0 2023-06-03
Enamine
EN300-1887434-0.5g
1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopentane-1-carboxylic acid
2228565-18-0
0.5g
$891.0 2023-09-18
Enamine
EN300-1887434-5g
1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopentane-1-carboxylic acid
2228565-18-0
5g
$2692.0 2023-09-18
Enamine
EN300-1887434-1g
1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopentane-1-carboxylic acid
2228565-18-0
1g
$928.0 2023-09-18
Enamine
EN300-1887434-10.0g
1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopentane-1-carboxylic acid
2228565-18-0
10g
$3992.0 2023-06-03
Enamine
EN300-1887434-5.0g
1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopentane-1-carboxylic acid
2228565-18-0
5g
$2692.0 2023-06-03
Enamine
EN300-1887434-2.5g
1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopentane-1-carboxylic acid
2228565-18-0
2.5g
$1819.0 2023-09-18
Enamine
EN300-1887434-0.05g
1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopentane-1-carboxylic acid
2228565-18-0
0.05g
$780.0 2023-09-18
Enamine
EN300-1887434-0.25g
1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopentane-1-carboxylic acid
2228565-18-0
0.25g
$855.0 2023-09-18

1-(1-{(tert-butoxy)carbonylamino}cyclobutyl)cyclopentane-1-carboxylic acid 関連文献

1-(1-{(tert-butoxy)carbonylamino}cyclobutyl)cyclopentane-1-carboxylic acidに関する追加情報

1-(1-{(tert-butoxy)carbonylamino}cyclobutyl)cyclopentane-1-carboxylic acid

The compound 1-(1-{(tert-butoxy)carbonylamino}cyclobutyl)cyclopentane-1-carboxylic acid (CAS No. 2228565-18-0) is a highly specialized organic molecule with a complex structure. This compound belongs to the class of amino acids, specifically a cyclic amino acid derivative, and is characterized by its unique combination of functional groups and cyclic structures. The molecule consists of a cyclopentane ring fused with a cyclobutane ring, which is further substituted with a tert-butoxycarbonyl (Boc) group and a carboxylic acid group. This combination makes it a valuable compound in various fields, including pharmaceuticals, materials science, and biotechnology.

The synthesis of 1-(1-{(tert-butoxy)carbonylamino}cyclobutyl)cyclopentane-1-carboxylic acid involves multi-step organic reactions, including ring-closing metathesis, amide bond formation, and protection/deprotection strategies. The Boc group serves as a protecting group for the amine functionality, ensuring stability during the synthesis process. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound, which are crucial for its application in chiral recognition and asymmetric catalysis.

One of the most significant applications of this compound is in the field of drug discovery. The presence of the Boc group allows for controlled release of the amine functionality, making it an ideal candidate for prodrug design. Prodrugs are inactive compounds that are converted into active drugs within the body, offering advantages such as improved bioavailability and reduced toxicity. Researchers have explored the use of this compound as a prodrug for various therapeutic agents, including anticancer drugs and antibiotics.

In addition to its pharmaceutical applications, 1-(1-{(tert-butoxy)carbonylamino}cyclobutyl)cyclopentane-1-carboxylic acid has shown promise in materials science. Its rigid cyclic structure and functional groups make it suitable for use in supramolecular chemistry and self-assembling systems. Recent studies have demonstrated its ability to form stable supramolecular assemblies with other molecules, which could lead to the development of new materials with unique properties.

The compound has also been studied for its potential in biotechnology. Its amino acid-like structure makes it a candidate for peptide synthesis and protein engineering. Researchers have investigated its role as a building block in peptide libraries, which are essential for discovering novel bioactive molecules. Furthermore, its compatibility with various coupling reactions has made it a valuable reagent in solid-phase peptide synthesis.

From an environmental perspective, 1-(1-{(tert-butoxy)carbonylamino}cyclobutyl)cyclopentane-1-carboxylic acid has been evaluated for its biodegradability and eco-toxicity. Studies indicate that under specific conditions, the compound can undergo microbial degradation, reducing its environmental footprint. This is particularly important given the increasing emphasis on sustainable chemistry and green manufacturing processes.

In conclusion, 1-(1-{(tert-butoxy)carbonylamino}cyclobutyl)cyclopentane-1-carboxylic acid (CAS No. 2228565-18-0) is a versatile compound with applications spanning multiple disciplines. Its unique structure and functional groups make it an invaluable tool in drug discovery, materials science, and biotechnology. As research continues to uncover new potential uses for this compound, it is likely to play an even more significant role in advancing scientific knowledge and technological innovation.

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